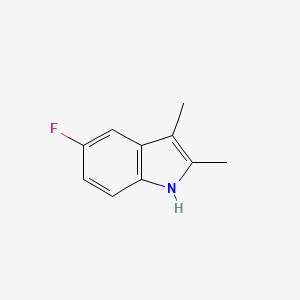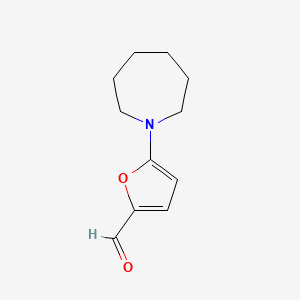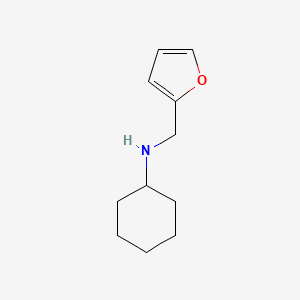
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol
Übersicht
Beschreibung
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol.
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as n-arylpiperazines , which are known to interact with various receptors and enzymes in the body.
Mode of Action
As an N-arylpiperazine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol .
Biochemische Analyse
Biochemical Properties
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of endothelial cell proliferation, which suggests its potential use in regulating angiogenesis . The compound’s interactions with enzymes such as PI3Kα (phosphoinositide 3-kinase alpha) indicate its role in inhibiting pathways that are often dysregulated in cancer . These interactions are primarily characterized by binding to the active sites of these enzymes, leading to inhibition of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3Kα affects the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival . This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PI3Kα, leading to their inhibition . This inhibition results in downstream effects on cell signaling pathways, such as the PI3K/AKT pathway, ultimately affecting gene expression and cellular functions. Additionally, the compound’s interaction with endothelial cells suggests a mechanism involving the inhibition of cell proliferation and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory effects on PI3Kα over extended periods, suggesting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits PI3Kα activity, leading to reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic use. Threshold effects and the compound’s therapeutic window are critical considerations in its application.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PI3Kα affects the metabolic pathways associated with cell growth and survival . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and overall cell function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization within cells can affect its accumulation and activity, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as interactions with specific biomolecules within these compartments are necessary for its inhibitory effects on enzymes like PI3Kα.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol typically involves the reaction of piperazine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . This reaction can be carried out using various reagents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)phenol: A related compound with similar sulfonyl and phenol groups.
N-arylsulfonyl-3-acetylindole: Another compound with sulfonyl groups, evaluated for its biological activities.
Uniqueness
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is unique due to its combination of a piperazine ring and a methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAAVQEGHRTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348689 | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67915-03-1 | |
| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)




